molecular formula C10H9NO B027489 3-(Furan-2-yl)aniline CAS No. 102269-42-1

3-(Furan-2-yl)aniline

Cat. No. B027489
CAS RN: 102269-42-1
M. Wt: 159.18 g/mol
InChI Key: SLNKACMTMZYMNA-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)aniline is a substituted aniline with the molecular formula C10H9NO . It has a molecular weight of 159.18 g/mol .


Molecular Structure Analysis

The molecular structure of 3-(Furan-2-yl)aniline can be represented by the InChI code: InChI=1S/C10H9NO/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2 . The compound has a topological polar surface area of 39.2 Ų .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Furan-2-yl)aniline are not detailed in the literature, furan derivatives are known to undergo a variety of reactions. For example, they can participate in reactions that disrupt the cell cycle, leading to cell death via an apoptotic cascade .


Physical And Chemical Properties Analysis

3-(Furan-2-yl)aniline has a molecular weight of 159.18 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 and a complexity of 149 .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “3-(Furan-2-yl)aniline”, have shown significant antibacterial activity . They have been particularly effective against Gram-positive bacteria, including multidrug-resistant clinical isolates . This makes them a promising area of research in the development of new antimicrobial medicines.

Antifungal Activity

Compounds containing “3-(Furan-2-yl)aniline” have demonstrated antifungal properties. For instance, certain compounds inhibited the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL .

Anticancer Properties

Furan derivatives have shown potential in cancer treatment. Some chalcones containing “3-(Furan-2-yl)aniline” have exhibited different cytotoxic effects toward lung carcinoma .

Pharmaceutical Applications

“3-(Furan-2-yl)aniline” is used in the production of pharmaceuticals . The diverse biological and pharmacological properties of furan-containing compounds make them valuable in various disease areas.

Production of Resins

Apart from pharmaceuticals, “3-(Furan-2-yl)aniline” is also used in the production of resins . These resins can be used in a variety of applications, including coatings, adhesives, and sealants.

Agrochemical Applications

“3-(Furan-2-yl)aniline” finds its use in the production of agrochemicals . These chemicals are used to enhance the growth and productivity of crops.

Production of Lacquers

The compound is also used in the production of lacquers . Lacquers are a type of clear or colored wood finish that dries by solvent evaporation and can be further polished as required.

Synthesis of Novel Compounds

“3-(Furan-2-yl)aniline” serves as a key component in the synthesis of novel compounds. For instance, it has been used in the synthesis of nitrofurantoin analogues containing furan and pyrazole scaffolds .

properties

IUPAC Name

3-(furan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNKACMTMZYMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400097
Record name 3-(furan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)aniline

CAS RN

102269-42-1
Record name 3-(furan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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